![molecular formula C11H19IO2 B14410934 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane CAS No. 82026-19-5](/img/structure/B14410934.png)
6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Iodopropyl)-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro[45]decane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of radical chemistry to construct the spirocyclic framework. For example, the reaction of ene-vinylidenecyclopropanes with iodine in the presence of a radical initiator can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar solvents and moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction can lead to different functionalized derivatives .
Aplicaciones Científicas De Investigación
6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique properties and potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic framework but lacking the iodine substituent.
1,4,7-Trioxaspiro[4.5]decane: Another spirocyclic compound with an additional oxygen atom in the ring structure.
Uniqueness
6-(3-Iodopropyl)-1,4-dioxaspiro[4This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
82026-19-5 |
|---|---|
Fórmula molecular |
C11H19IO2 |
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
6-(3-iodopropyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H19IO2/c12-7-3-5-10-4-1-2-6-11(10)13-8-9-14-11/h10H,1-9H2 |
Clave InChI |
NTGMTQZRWOWVQZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)CCCI)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


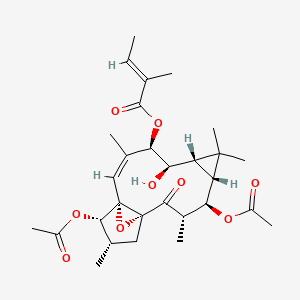
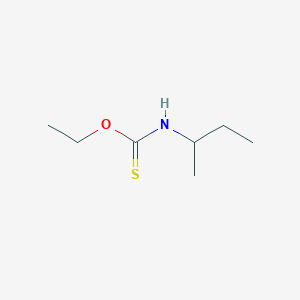
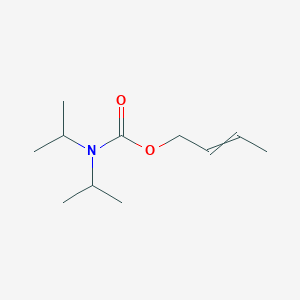
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
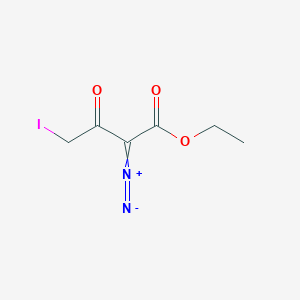
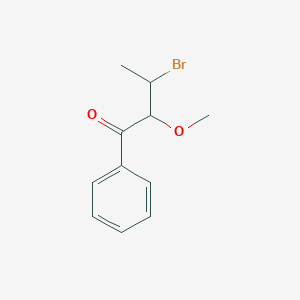
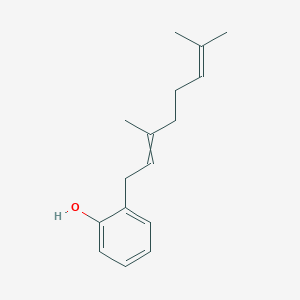
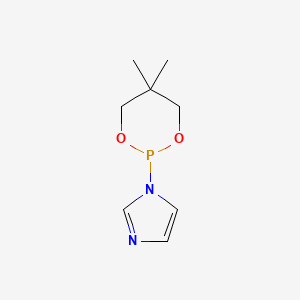
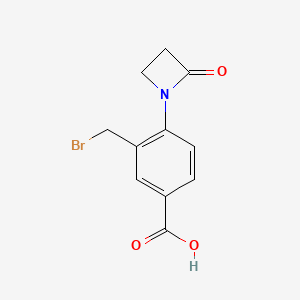
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
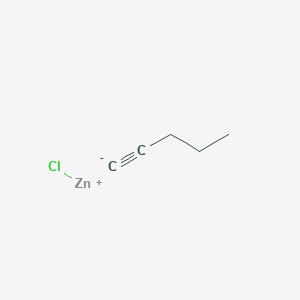
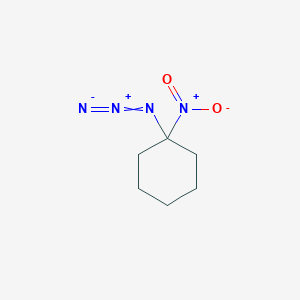
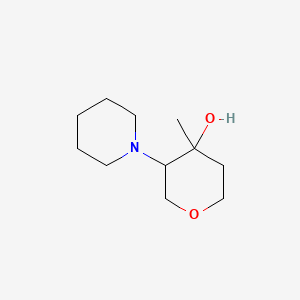
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
